molecular formula C12H15ClN2O B8705225 3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile

3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile

Cat. No.: B8705225
M. Wt: 238.71 g/mol
InChI Key: AXGIRXWYKJVCNK-UHFFFAOYSA-N
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Description

3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile is an organic compound that features a benzyl group, a hydroxyethyl group, and a chloro-propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile typically involves the reaction of benzylamine with 2-chloroacrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the chloroacrylonitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the chloro group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino)-2-chloro-propanenitrile
  • 3-(Benzyl(2-hydroxyethyl)amino)-2-bromo-propanenitrile
  • 3-(Benzyl(2-hydroxyethyl)amino)-2-chloro-butanenitrile

Uniqueness

3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile is unique due to the presence of both a hydroxyethyl group and a chloro-propanenitrile moiety

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-2-chloropropanenitrile

InChI

InChI=1S/C12H15ClN2O/c13-12(8-14)10-15(6-7-16)9-11-4-2-1-3-5-11/h1-5,12,16H,6-7,9-10H2

InChI Key

AXGIRXWYKJVCNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC(C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(benzylamino)ethanol 2a (5 g, 0.03 mol) and 2-chloro-propenenitrile (3 g, 0.03 mol) were dissolved in 50 mL of anhydrous ethyl ether in an ice-water bath, heated to room temperature and stirred for 12 hours. The reaction solution was concentrated under reduced pressure to obtain the crude title compound 3-(benzyl(2-hydroxyethyl)amino)-2-chloro-propanenitrile 2b (7 g) as a red oil liquid, which was used in the next step without further furification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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